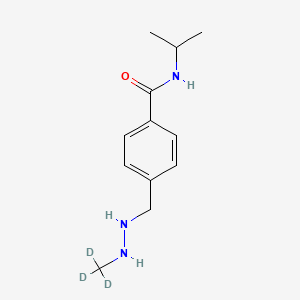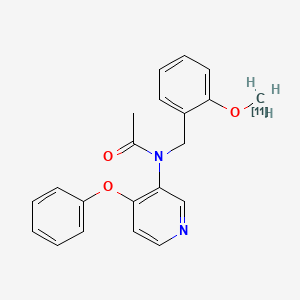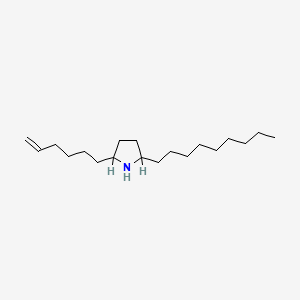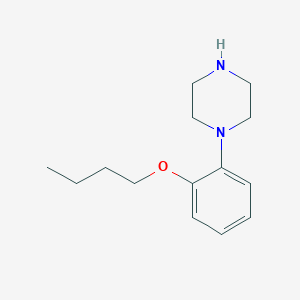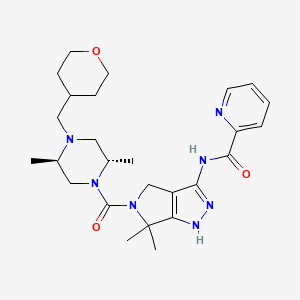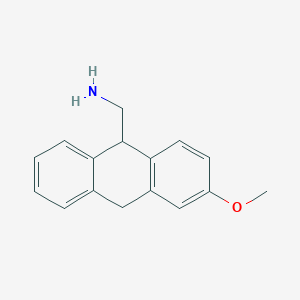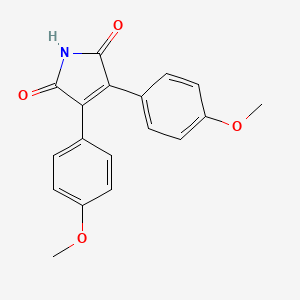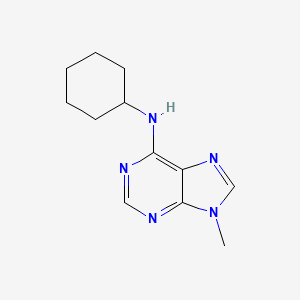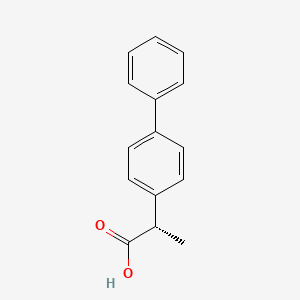
2-(1,1'-Biphenyl-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (+)-2-(4-biphényl)propionique est un composé organique appartenant à la classe des dérivés du biphényle. Il se caractérise par la présence d’un groupe biphényle attaché à une fraction acide propionique. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide (+)-2-(4-biphényl)propionique implique généralement le couplage de dérivés du biphényle avec l’acide propionique. Une méthode courante est la réaction de l’acide 4-biphénylboronique avec l’acide propionique en présence d’un catalyseur au palladium. La réaction est réalisée sous atmosphère inerte, comme l’azote ou l’argon, et nécessite un chauffage pour faciliter la réaction de couplage .
Méthodes de production industrielle
La production industrielle de l’acide (+)-2-(4-biphényl)propionique implique souvent une synthèse à grande échelle utilisant des réactions de couplage similaires. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et la concentration du catalyseur .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (+)-2-(4-biphényl)propionique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en aldéhyde.
Substitution : Le groupe biphényle peut subir des réactions de substitution aromatique électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme l’acide nitrique (HNO₃) pour la nitration ou le brome (Br₂) pour la bromation sont couramment utilisés.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones biphényliques.
Réduction : Formation d’alcools ou d’aldéhydes biphényliques.
Substitution : Formation de dérivés nitro ou halogénés du biphényle.
Applications De Recherche Scientifique
L’acide (+)-2-(4-biphényl)propionique a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et analgésiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de médicaments anti-inflammatoires non stéroïdiens (AINS).
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme D'action
Le mécanisme d’action de l’acide (+)-2-(4-biphényl)propionique implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber les enzymes impliquées dans la réponse inflammatoire, telles que les enzymes cyclooxygénases (COX). Cette inhibition réduit la production de médiateurs pro-inflammatoires, ce qui explique ses effets anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibuprofène : Un autre dérivé de l’acide propionique aux propriétés anti-inflammatoires.
Naproxène : Un composé similaire utilisé comme AINS.
Kétoprofène : Partage des similitudes structurelles et est utilisé pour ses effets analgésiques et anti-inflammatoires.
Unicité
L’acide (+)-2-(4-biphényl)propionique est unique en raison de sa structure spécifique du biphényle, qui peut conférer des propriétés pharmacologiques distinctes par rapport à d’autres dérivés de l’acide propionique. Sa structure unique permet des interactions spécifiques avec les cibles moléculaires, ce qui peut entraîner des effets thérapeutiques différents .
Propriétés
Numéro CAS |
10532-14-6 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2S)-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
JALUUBQFLPUJMY-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Key on ui other cas no. |
10532-14-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



